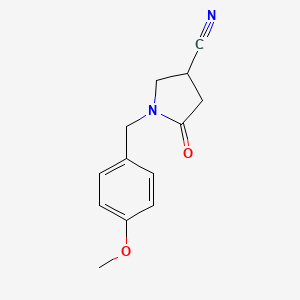

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile is an organic compound that features a pyrrolidine ring substituted with a 4-methoxybenzyl group, a nitrile group, and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with a suitable pyrrolidine derivative under controlled conditions. The nitrile group can be introduced through a nucleophilic substitution reaction, while the ketone group can be formed via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile has been explored for its potential therapeutic applications. Research indicates that it may exhibit:

- Neuroprotective Effects : Studies suggest that this compound could prevent amyloid beta formation, which is significant in Alzheimer's disease research. It also influences tau phosphorylation levels, indicating potential benefits in neurodegenerative conditions.

- Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial and antifungal properties, making them candidates for the development of new therapeutic agents against infections .

- Anticancer Potential : Preliminary studies have indicated that the compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Biological Research

In biological studies, this compound serves as a valuable tool for understanding enzyme interactions and metabolic pathways. Its ability to modulate specific biological targets allows researchers to explore its role in:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic processes, thereby influencing cell signaling and function.

- Receptor Modulation : It interacts with various receptors, potentially leading to alterations in physiological responses, which is crucial for drug development .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials with unique properties. Its applications include:

- Synthesis of Complex Organic Molecules : The compound acts as a building block for more complex organic syntheses, contributing to the development of new materials with tailored functionalities .

- Production of Specialty Chemicals : Its unique chemical properties make it suitable for producing materials with high thermal stability and specific chemical characteristics .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Neuroprotective Study : A study demonstrated that the compound could significantly reduce amyloid beta levels in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.

- Antimicrobial Evaluation : Research showed that derivatives exhibited MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial activity .

- Anticancer Research : Investigations into its anticancer properties revealed promising results against several cancer cell lines, prompting further exploration into its mechanisms of action.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing biochemical pathways related to cell growth, apoptosis, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxybenzyl)piperazine: Shares the 4-methoxybenzyl group but differs in the core structure.

1-(4-Methoxybenzyl)-4-phenylpiperidine: Similar substituent but different ring system.

1-(4-Methoxybenzyl)-2-phenylindole: Contains the same substituent but an indole core.

Uniqueness: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Biologische Aktivität

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection, anticancer, and antimicrobial effects. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O with a molecular weight of approximately 230.26 g/mol. The structure consists of a pyrrolidine ring substituted with a methoxybenzyl group and a carbonitrile functional group, which may contribute to its biological activities.

Neuroprotective Effects

Research has indicated that derivatives of 5-oxopyrrolidine exhibit neuroprotective properties. For example, compounds similar to this compound have shown protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. Notably, certain derivatives demonstrated higher potency than established neuroprotective agents like ifenprodil, suggesting that modifications to the structure can enhance neuroprotective effects .

Anticancer Activity

The anticancer potential of 5-oxopyrrolidine derivatives has been evaluated using various cancer cell lines. In studies involving A549 human lung adenocarcinoma cells, modifications to the phenyl ring significantly influenced anticancer activity. Compounds with specific substitutions exhibited reduced cell viability, indicating their potential as therapeutic agents against cancer .

| Compound | Viability (%) | Notes |

|---|---|---|

| Compound 4 | 78-86% | Weak anticancer activity |

| Compound 6 | 64% | Enhanced activity with 4-chlorophenyl substitution |

| Compound 8 | 66% | Notable cytotoxic activity |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. While some derivatives displayed no significant activity against Gram-negative pathogens, others showed promising results against multidrug-resistant Staphylococcus aureus strains. This highlights the potential for developing new antimicrobial agents based on the oxopyrrolidine scaffold .

The biological activities of this compound are thought to be mediated through interactions with specific molecular targets. For neuroprotection, it is suggested that these compounds may modulate calcium influx and receptor upregulation associated with excitotoxicity. For anticancer effects, the mechanism may involve apoptosis induction in cancer cells through various signaling pathways .

Case Studies

- Neuroprotection : A study demonstrated that certain derivatives significantly improved learning and memory in vivo, suggesting that they could be developed into neuroprotective drugs targeting the NR2B-NMDA receptor .

- Anticancer Research : In vitro studies showed that phenolic substitutions could enhance the anticancer activity against A549 cells, making these compounds valuable candidates for further development in cancer therapy .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(7-14)6-13(15)16/h2-5,11H,6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIUHYQCJLNMEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.